molecular formula C14H18ClNO2 B11097976 1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone

1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B11097976
M. Wt: 267.75 g/mol
InChI Key: ZZCQKSAABYQJLD-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone is an organic compound that features a seven-membered azepane ring attached to an ethanone moiety, which is further substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced via acylation reactions, often using reagents like acetyl chloride or acetic anhydride.

    Substitution with 4-Chlorophenoxy Group: The final step involves the nucleophilic substitution reaction where the 4-chlorophenoxy group is introduced using 4-chlorophenol and a suitable base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the azepane ring and the 4-chlorophenoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(Piperidin-1-yl)-2-(4-chlorophenoxy)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-(Morpholin-1-yl)-2-(4-chlorophenoxy)ethanone: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

Uniqueness: 1-(Azepan-1-yl)-2-(4-chlorophenoxy)ethanone is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to its six-membered counterparts. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C14H18ClNO2/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2

InChI Key

ZZCQKSAABYQJLD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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